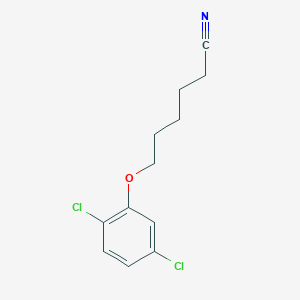

6-(2,5-Dichloro-phenoxy)hexanenitrile

Description

6-(2,5-Dichloro-phenoxy)hexanenitrile is a nitrile-functionalized compound featuring a hexanenitrile backbone substituted with a phenoxy group bearing chlorine atoms at the 2- and 5-positions.

Properties

IUPAC Name |

6-(2,5-dichlorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-10-5-6-11(14)12(9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNSNFIJXUJRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCCCCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 2,5-dichlorophenol with 6-bromohexanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 2,5-dichlorophenol attacks the bromohexanenitrile, resulting in the formation of 6-(2,5-Dichloro-phenoxy)hexanenitrile.

Industrial Production Methods

On an industrial scale, the production of 6-(2,5-Dichloro-phenoxy)hexanenitrile follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichloro-phenoxy)hexanenitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form primary amines.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines or ethers.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

6-(2,5-Dichloro-phenoxy)hexanenitrile is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichloro-phenoxy)hexanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dichlorophenoxy group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Substituent Effects and Positional Isomerism

Key Structural Analogs :

- 6-(2,6-Dichloro-phenoxy)hexanenitrile (): Substituent Position: Chlorine at 2,6-positions vs. 2,5-positions in the target compound. Applications: Both compounds are likely agrochemical intermediates, but positional isomerism may affect target specificity.

- 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5) (): Substituent Position: Single para-chloro group on the phenyl ring. Impact: The absence of a second chlorine reduces electron-withdrawing effects, increasing the phenoxy group’s electron density. This may enhance susceptibility to oxidation or hydrolysis compared to the dichloro analog. Applications: Used in agrochemical synthesis, suggesting the dichloro variant could exhibit enhanced stability or bioactivity.

Table 1: Substituent Effects on Phenoxy-Hexanenitrile Derivatives

| Compound | Substituent Positions | Molecular Weight | Key Properties |

|---|---|---|---|

| 6-(2,5-Dichloro-phenoxy)hexanenitrile | 2,5-Cl | ~242.1* | High lipophilicity, electron-deficient aromatic ring |

| 6-(2,6-Dichloro-phenoxy)hexanenitrile | 2,6-Cl | ~242.1* | Increased steric hindrance |

| 2-(4-Chlorophenyl)hexanenitrile | 4-Cl | 207.7 | Moderate stability, agrochemical utility |

*Estimated based on molecular formula.

Functional Group Variations

Comparison with Non-Phenoxy Nitriles:

- 6-Aminohexanenitrile (CAS 2432-74-8) (): Structure: Hexanenitrile with a terminal amino group. Properties: Higher polarity due to the amine, increasing water solubility. Applications include polymer precursors (e.g., nylon-6) rather than agrochemicals. Contrast: The dichloro-phenoxy group in the target compound enhances lipid solubility, making it more suitable for membrane penetration in bioactive applications.

- 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile (): Structure: Triazole ring linked to hexanenitrile. Synthesis: Click chemistry (azide-alkyne cycloaddition). Applications: Pharmaceutical intermediates (e.g., kinase inhibitors), contrasting with the agrochemical focus of chlorinated phenoxy derivatives.

Biological Activity

6-(2,5-Dichloro-phenoxy)hexanenitrile, with the molecular formula C₁₂H₁₃Cl₂NO and a molecular weight of 258.14 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 2,5-dichlorophenol with 6-bromohexanenitrile under basic conditions, typically using potassium carbonate in dimethylformamide (DMF) as the solvent .

The structure of 6-(2,5-Dichloro-phenoxy)hexanenitrile features a phenoxy group substituted with two chlorine atoms at the 2 and 5 positions. This unique substitution pattern contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Cl₂NO |

| Molecular Weight | 258.14 g/mol |

| IUPAC Name | 6-(2,5-dichlorophenoxy)hexanenitrile |

The biological activity of 6-(2,5-Dichloro-phenoxy)hexanenitrile is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with various biological molecules, potentially influencing their structure and function.

- Hydrophobic Interactions : The dichlorophenoxy moiety may interact with hydrophobic regions of proteins and enzymes, modulating their activity and stability .

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 6-(2,5-Dichloro-phenoxy)hexanenitrile exhibit antimicrobial properties. The presence of the dichlorophenoxy group may enhance its efficacy against various bacterial strains.

Anticancer Properties

Investigations into the anticancer potential of related compounds have shown promising results. The ability of the dichlorophenoxy group to interact with cellular signaling pathways may play a crucial role in inhibiting cancer cell proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that a structurally similar compound exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the chlorinated phenoxy group was essential for this activity .

- Anticancer Research : Another research article explored the effects of phenoxy-substituted nitriles on cancer cell lines. It was found that these compounds could induce apoptosis in certain cancer cells, likely through modulation of apoptotic pathways .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that compounds with similar structures could act as competitive inhibitors for specific enzymes involved in metabolic pathways. This suggests a potential therapeutic application in metabolic disorders .

Comparison with Similar Compounds

The biological activity of 6-(2,5-Dichloro-phenoxy)hexanenitrile can be compared to other dichlorophenoxy derivatives:

| Compound | Biological Activity |

|---|---|

| 6-(2,4-Dichloro-phenoxy)hexanenitrile | Moderate antibacterial properties |

| 6-(3,5-Dichloro-phenoxy)hexanenitrile | Strong anticancer effects |

| 6-(2,6-Dichloro-phenoxy)hexanenitrile | Limited biological studies available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.